N-[2-(1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-2-methylpropanamide
Description
N-[2-(1,3-Benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-2-methylpropanamide is a synthetic organic compound featuring a benzodioxol group, a morpholine ring, and a 2-methylpropanamide moiety. The benzodioxol group is a common pharmacophore in bioactive molecules due to its ability to enhance lipophilicity and metabolic stability . The morpholine ring contributes to solubility and may influence receptor binding through its polar oxygen atom.
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-12(2)17(20)18-10-14(19-5-7-21-8-6-19)13-3-4-15-16(9-13)23-11-22-15/h3-4,9,12,14H,5-8,10-11H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJNLYKHDVGHATF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCC(C1=CC2=C(C=C1)OCO2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49677929 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-2-methylpropanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the 1,3-benzodioxole moiety: This can be achieved through the condensation of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.
Introduction of the morpholine ring: The 1,3-benzodioxole intermediate is then reacted with an appropriate alkylating agent, such as 2-chloroethylmorpholine, under basic conditions to introduce the morpholine ring.
Formation of the propanamide group: The final step involves the acylation of the intermediate with 2-methylpropanoyl chloride in the presence of a base, such as triethylamine, to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new alkyl or acyl groups attached to the morpholine ring.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its potential biological activities, including anticancer, antimicrobial, and antioxidant properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to specific receptors: It can interact with receptors on the cell surface or within the cell, modulating their activity.
Inhibiting enzymes: The compound may inhibit the activity of specific enzymes involved in critical biological processes.
Modulating signaling pathways: It can affect various signaling pathways, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzodioxol Groups
Compounds containing the benzodioxol moiety, such as (E)-N-[2-(1,3-benzodioxol-5-yl)ethyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide (FAO/WHO 2227) and (E)-3-Benzo[1,3]dioxol-5-yl-N,N-diphenyl-2-propenamide (FAO/WHO 2228) , share the benzodioxol core but differ in substituents. For example:
- FAO/WHO 2228 features a diphenylpropenamide structure, which may reduce solubility compared to the morpholine-containing target compound.
The target compound replaces these extended aromatic systems with a morpholine ring, likely improving aqueous solubility and altering target selectivity .
Morpholine-Containing Derivatives
Morpholine derivatives, such as 2-[2-(morpholin-4-yl)ethyl]thiopyrimidines (6c–f) , synthesized in Molecules (2014), exhibit structural parallels to the target compound. Key distinctions include:
- 6c–f feature a thiopyrimidin-4(3H)-one core, whereas the target compound has a propanamide backbone.
- The morpholine-ethyl group in 6c–f is linked to a sulfur atom, which may confer redox activity absent in the target compound’s amide bond.
These derivatives demonstrated moderate to strong antibacterial activity (e.g., 6d and 6f against Staphylococcus aureus) and antifungal effects (e.g., 6f against Candida albicans), suggesting that the morpholine moiety enhances bioactivity .
Amide-Based Analogues
Compounds like N1-(2,3-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (FAO/WHO 2225) and (R)-N-(1-Methoxy-4-methylpentan-2-yl)-3,4-dimethylbenzamide (FAO/WHO 2226) highlight the role of amide groups in molecular recognition.
Table 1: Structural and Functional Comparison of Key Compounds
Key Observations:
- Morpholine vs. Pyrrolidine/Piperidine : Morpholine-containing derivatives (e.g., 6c–f ) generally exhibit broader antimicrobial activity compared to pyrrolidine or piperidine analogs (e.g., 5a–c ), possibly due to enhanced solubility from the oxygen atom .
- Amide vs. Thiopyrimidinone: The target compound’s amide group may improve metabolic stability over sulfur-containing analogs like 6c–f, which could be prone to oxidation .
Biological Activity
N-[2-(1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-2-methylpropanamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound features a complex structure characterized by:
- Benzodioxole ring : Contributes to its biological activity.
- Morpholine ring : Enhances solubility and interaction with biological targets.
- Amide functional group : Plays a crucial role in enzyme interactions.
The molecular formula is , with a molecular weight of 320.39 g/mol.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound inhibits specific enzymes by binding to their active sites, which can alter metabolic pathways.
- Signal Transduction Modulation : It may interfere with signaling pathways, impacting cellular responses and potentially leading to apoptosis in cancer cells.
Antidiabetic Activity
Recent studies have highlighted the potential of benzodioxole derivatives in managing diabetes. For instance, compounds structurally similar to this compound have shown significant inhibition of α-amylase, an enzyme involved in carbohydrate digestion.
| Compound | IC50 (µM) | Effect on Normal Cells |
|---|---|---|
| IIa | 0.85 | Negligible (IC50 > 150) |
| IIc | 0.68 | Negligible (IC50 > 150) |
These findings suggest that the compound could be developed as a therapeutic agent for diabetes management due to its safety profile and efficacy against α-amylase .
Anticancer Activity
The anticancer properties of similar compounds have also been investigated. For example, a related benzodioxole derivative demonstrated significant cytotoxicity across various cancer cell lines with IC50 values ranging from 26 to 65 µM.
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 35 |
| MCF7 (Breast Cancer) | 40 |
| HeLa (Cervical Cancer) | 30 |
These results indicate that the compound may induce apoptosis and inhibit cell proliferation in cancer cells .
Study on Antidiabetic Effects
In a recent study involving streptozotocin-induced diabetic mice, administration of the compound resulted in a significant reduction in blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after five doses. This suggests a promising potential for developing this compound as an antidiabetic agent .
Study on Anticancer Effects
Another investigation focused on the cytotoxic effects of related compounds on cancer cell lines. The study found that these compounds could significantly inhibit tumor growth while sparing normal cells from toxicity, highlighting their therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
